molecular formula C18H14BrN3O3S B2866997 2-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 681265-54-3

2-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2866997
CAS RN: 681265-54-3
M. Wt: 432.29
InChI Key: UCBHZYBHIDWJIB-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule that contains several functional groups and rings, including a bromobenzene ring, a thienopyrazole ring, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The bromobenzene ring, thienopyrazole ring, and amide group are likely to contribute significantly to the compound’s overall structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the bromine atom, which is a good leaving group, and the amide group, which can participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups could affect properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Intermolecular Interactions and Molecular Design

Research on antipyrine-like derivatives, including compounds similar to "2-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide," has shown that these molecules exhibit significant intermolecular interactions. These interactions include hydrogen bonds and π-π interactions, which are crucial for the stabilization of molecular assemblies. Such studies are foundational for designing new molecules with tailored properties for applications in drug design and molecular engineering (Saeed et al., 2020).

Heterocyclic Synthesis and Antimicrobial Activity

Compounds structurally related to the given chemical have been utilized as intermediates in the synthesis of heterocyclic compounds. For instance, research has demonstrated the synthesis of thio-substituted ethyl nicotinate derivatives, which have shown promising antimicrobial activities. This highlights the potential of such compounds in the development of new antimicrobial agents (Gad-Elkareem et al., 2011).

Synthesis and Evaluation of Antiproliferative Activities

Another study focused on the synthesis of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety. These compounds were evaluated for their antimicrobial and antiproliferative activities, indicating their potential use in cancer research and therapy (Mansour et al., 2020).

Novel Synthesis Approaches

Additionally, innovative synthesis methods for related compounds have been developed, showcasing the versatility of such molecules in chemical synthesis. For example, a practical method for synthesizing a CCR5 antagonist highlights the role of similar compounds in the development of therapeutic agents (Ikemoto et al., 2005).

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

2-bromo-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O3S/c19-15-9-5-4-8-13(15)18(23)20-17-14-10-26(24,25)11-16(14)21-22(17)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBHZYBHIDWJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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